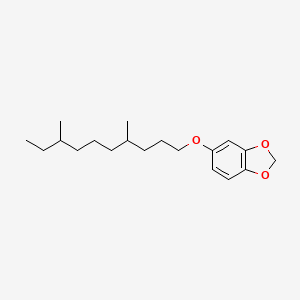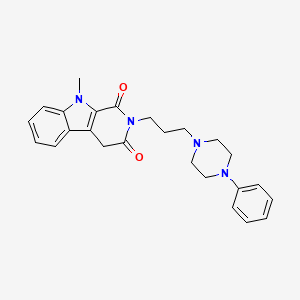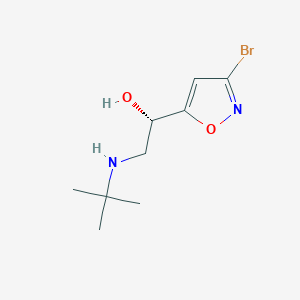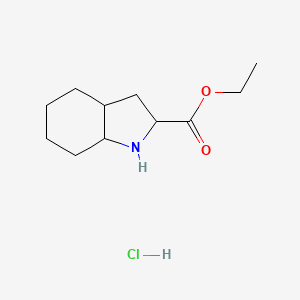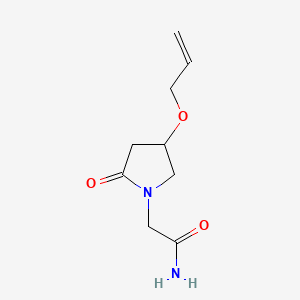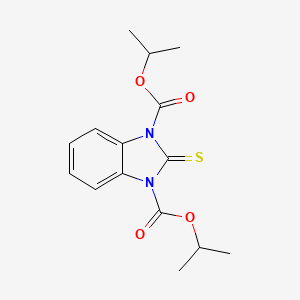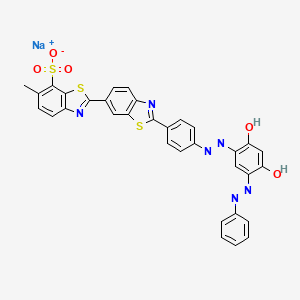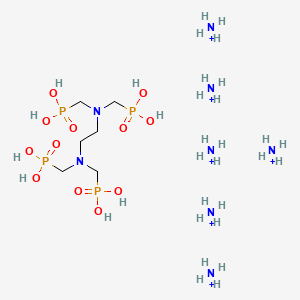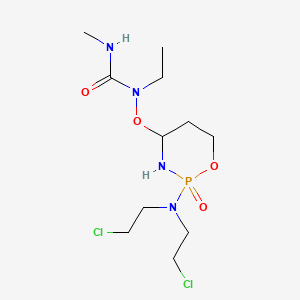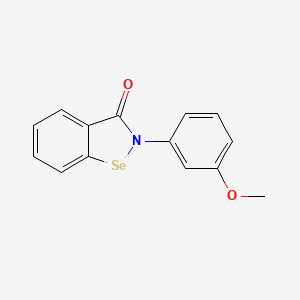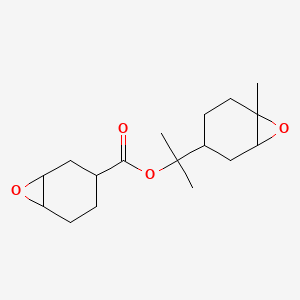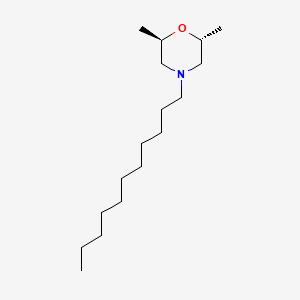
2,6-Dimethyl-4-undecylmorpholine, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-undecylmorpholine, trans- is a chemical compound belonging to the class of morpholines. It is characterized by the presence of two methyl groups at positions 2 and 6, and an undecyl group at position 4 on the morpholine ring. The compound has a molecular formula of C₁₇H₃₅NO and a molecular weight of 269.47 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-undecylmorpholine, trans- typically involves the reaction of 2,6-dimethylmorpholine with an undecyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the morpholine ring attacks the halide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 2,6-Dimethyl-4-undecylmorpholine, trans- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in the presence of a solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-4-undecylmorpholine, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the undecyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions typically involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of new alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-4-undecylmorpholine, trans- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of antifungal agents.
Industry: Used as an intermediate in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-4-undecylmorpholine, trans- involves its interaction with specific molecular targets. In the case of its antifungal activity, the compound is believed to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This disruption in ergosterol synthesis leads to increased membrane permeability and ultimately cell death .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylmorpholine: Lacks the undecyl group, making it less hydrophobic.
4-Undecylmorpholine: Lacks the methyl groups at positions 2 and 6, affecting its steric properties.
Tridemorph: A related compound used as an antifungal agent in agriculture.
Uniqueness
2,6-Dimethyl-4-undecylmorpholine, trans- is unique due to the presence of both the undecyl group and the methyl groups at positions 2 and 6. This combination of structural features imparts specific chemical and biological properties, making it a valuable compound in various applications .
Propiedades
Número CAS |
142893-70-7 |
|---|---|
Fórmula molecular |
C17H35NO |
Peso molecular |
269.5 g/mol |
Nombre IUPAC |
(2R,6R)-2,6-dimethyl-4-undecylmorpholine |
InChI |
InChI=1S/C17H35NO/c1-4-5-6-7-8-9-10-11-12-13-18-14-16(2)19-17(3)15-18/h16-17H,4-15H2,1-3H3/t16-,17-/m1/s1 |
Clave InChI |
LVHAEMOCOJOUOD-IAGOWNOFSA-N |
SMILES isomérico |
CCCCCCCCCCCN1C[C@H](O[C@@H](C1)C)C |
SMILES canónico |
CCCCCCCCCCCN1CC(OC(C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


